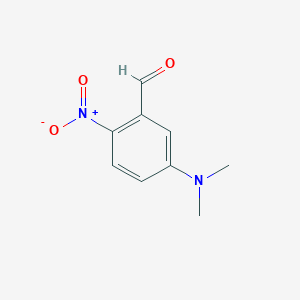

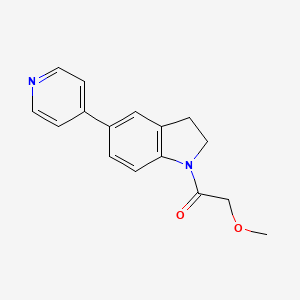

5-(Dimethylamino)-2-nitrobenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with dimethylamino groups are often used in scientific research due to their potential applications in various fields . They are frequently studied in the context of medicinal chemistry and design of new materials .

Synthesis Analysis

The synthesis of compounds decorated with dimethylamino groups most often has been achieved by using classic methods for assembly from suitable aniline type precursors .Molecular Structure Analysis

The molecule consists of a nitrogen atom with two methyl substituents .Chemical Reactions Analysis

Dansyl chloride, a compound with a dimethylamino group, reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue or blue-green fluorescent sulfonamide adducts .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound with a dimethylamino group can vary. For example, 5-(Dimethylamino)amylamine is a solid with a molecular weight of 130.23 .科学的研究の応用

1. Antimicrobial and Anticancer Activity

El-Sawi and Sayed (2013) investigated the metallation of new imines, including those derived from N,N-dimethylaminobenzaldehyde, for their antimicrobial activity against gram-positive and gram-negative bacteria, fungi, and in vitro anticancer activity toward breast cancer (El-Sawi & Sayed, 2013).

2. NMR Spectroscopy Analysis

Kowalewski and Kowalewski (1965) analyzed the N.M.R. spectra of di-substituted benzaldehydes, including 2-chloro 4-dimethylamino benzaldehydes, to study long-range coupling between the aldehyde proton and the ring proton (Kowalewski & Kowalewski, 1965).

3. Biomolecular Interaction and Antimicrobial Properties

Jayamani et al. (2018) synthesized nickel(II) complexes from 3-(dimethylamino)-1-propylamine and other components, studying their structural, electrochemical, biomolecular interaction, and antimicrobial properties (Jayamani et al., 2018).

4. Chemical Actinometer for Solution and Ice Photochemistry

Galbavy, Ram, and Anastasio (2010) explored the use of 2-nitrobenzaldehyde as a chemical actinometer, useful in studying the photochemical properties of substances in both solution and water ice (Galbavy, Ram & Anastasio, 2010).

5. Antibacterial Activities of Hydrazone Compounds

He and Xue (2021) focused on the synthesis and antibacterial activities of hydrazone compounds derived from 4-dimethylaminobenzohydrazide with various benzaldehydes, including 2-chloro-5-nitrobenzaldehyde (He & Xue, 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(dimethylamino)-2-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-10(2)8-3-4-9(11(13)14)7(5-8)6-12/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZVRZSAMSFHHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-((6-(3-methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2606893.png)

![2-(4-Chlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2606900.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2606904.png)

![(S)-N-(1H-Benzo[d]imidazol-2-yl)-2-(1-oxoisoindolin-2-yl)propanamide](/img/structure/B2606906.png)

![4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2606907.png)